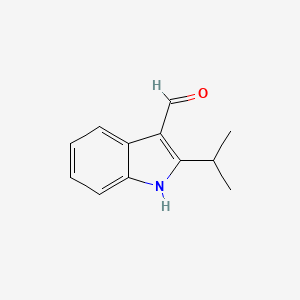

2-isopropyl-1H-indole-3-carbaldehyde

Description

2-Isopropyl-1H-indole-3-carbaldehyde is a substituted indole derivative featuring an isopropyl group at the 2-position and a formyl (aldehyde) group at the 3-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. The aldehyde group at C-3 suggests reactivity in condensation reactions, while the isopropyl substituent may influence steric and electronic properties, affecting solubility and intermolecular interactions.

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-propan-2-yl-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C12H13NO/c1-8(2)12-10(7-14)9-5-3-4-6-11(9)13-12/h3-8,13H,1-2H3 |

InChI Key |

COROBRVRRMOXCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C2=CC=CC=C2N1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-isopropyl-1H-indole-3-carbaldehyde with structurally related indole derivatives, focusing on molecular features, spectroscopic data, and functional properties.

Structural and Functional Comparisons

2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde (CAS 590390-96-8) Substituent Position: The isopropyl group is attached to a phenyl ring at the indole’s 2-position, creating a bulkier structure compared to the target compound’s direct 2-isopropyl substitution. Molecular Formula: C₁₈H₁₇NO (vs.

Indole-Fused Heterocycle (C₁₅H₁₅N₂) Structure: Features a fused indole system with an amino group, distinct from the aldehyde functionality in the target compound. Spectroscopy:

- 13C-NMR : C-3 resonance at 101.99 ppm (vs. ~190 ppm for an aldehyde carbonyl carbon in the target compound) .

- HRMS: m/z 223.1225 (C₁₅H₁₅N₂), contrasting with the target compound’s theoretical molecular ion at m/z 187.0997 (C₁₂H₁₃NO).

Data Table: Key Properties of Analogs

*Theoretical values based on standard aldehyde carbonyl shifts and molecular formula.

Key Findings

- Substituent Effects: The position of the isopropyl group (direct vs. phenyl-linked) significantly impacts molecular bulk and electronic properties. The phenyl-linked analog (C₁₈H₁₇NO) is heavier and likely less polar than the target compound.

- Spectroscopic Signatures: The aldehyde group in the target compound would produce a distinct 13C-NMR signal (~190 ppm) and a characteristic 1H-NMR peak (~9–10 ppm for the aldehyde proton), absent in the amino-substituted fused indole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.